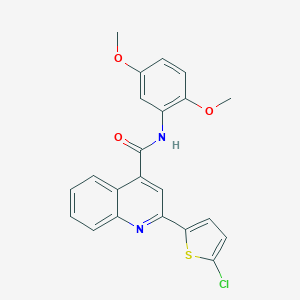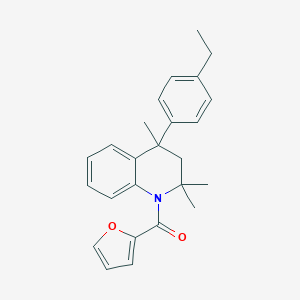![molecular formula C16H17NO6 B448349 3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B448349.png)
3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a multi-step process. One common method includes the reaction of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with 2,4-dimethoxyaniline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of advanced purification techniques such as crystallization and chromatography ensures the compound’s high purity, which is crucial for its applications in sensitive fields like pharmaceuticals.
化学反应分析
Types of Reactions
3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4), which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where nucleophiles replace the methoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: MCPBA, potassium permanganate (KMnO4)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted aniline derivatives, depending on the reaction conditions and reagents used.
科学研究应用
3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its structural analogs are explored for drug development, particularly in designing inhibitors for specific enzymes.
Industry: Used in the synthesis of advanced materials, including high-performance polymers and coatings.
作用机制
The mechanism by which 3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s bicyclic structure allows it to fit into enzyme pockets, disrupting normal enzymatic functions.
相似化合物的比较
Similar Compounds
- **3-[(3,4-Dichlorophenyl)amino]carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- **3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C16H17NO6 |
|---|---|
分子量 |
319.31g/mol |
IUPAC 名称 |
3-[(2,4-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO6/c1-21-8-3-4-9(12(7-8)22-2)17-15(18)13-10-5-6-11(23-10)14(13)16(19)20/h3-7,10-11,13-14H,1-2H3,(H,17,18)(H,19,20) |
InChI 键 |
YJFRWKBHTHRBMP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3)OC |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-bromophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B448266.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B448268.png)
![2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B448269.png)
![6-Amino-4-[4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B448270.png)

![4-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B448273.png)
![Methyl 4-cyano-3-methyl-5-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B448274.png)
![4-{[3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B448278.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B448279.png)
![2-(1,3-Benzoxazol-2-yl)-3-(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)acrylaldehyde](/img/structure/B448281.png)
![Methyl 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B448284.png)
![2-(5-Methyl-2-thienyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B448287.png)
![3-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B448288.png)

